molecular formula C17H20N2O4 B2579637 6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate CAS No. 107474-66-8

6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate

Cat. No.: B2579637
CAS No.: 107474-66-8
M. Wt: 316.357
InChI Key: MIZUMQMOWWRMIR-UHFFFAOYSA-N
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Description

6-tert-Butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate (CAS No. 107474-66-8) is a bicyclic heterocyclic compound featuring a partially saturated pyrroloindole core. The molecule contains two ester groups: a tert-butyl ester at position 6 and a methyl ester at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the indole ring, followed by the introduction of the pyrrole moiety. Key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Pyrrole Ring Formation: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic conditions, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base, nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Potential use as a probe or ligand in biochemical assays, given its unique structure.

    Medicine: Investigation as a potential therapeutic agent, particularly in the context of its interactions with biological targets.

    Industry: Use in the development of specialty chemicals or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies, including binding assays and structural analysis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Properties/Applications References
6-tert-Butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate 7,8-Dihydropyrrolo[3,2-e]indole tert-butyl (C6), methyl (C2) esters High lipophilicity due to tert-butyl group; potential scaffold for drug discovery
Dihydropyrrolo[3,4-b]indole derivatives 1,2-Dihydropyrrolo[3,4-b]indole Variable substituents (e.g., oxo groups, aryl rings) mGluR1 antagonists, cannabinoid receptor agonists, renin inhibitors
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Cyano, nitrophenyl, phenethyl groups Melting point: 243–245°C; 51% synthetic yield; ambipolar semiconductor applications
1,6-Naphthyridine-2,6(5H)-dicarboxylic acid 6-tert-butyl ester 2-methyl ester 1,6-Naphthyridine tert-butyl (C6), methyl (C2) esters Structural isomer with naphthyridine core; similar molecular formula (C15H20N2O4)

Structural Nuances and Reactivity

  • The naphthyridine analog (CAS 259809-47-7) replaces the indole system with a nitrogen-rich bicyclic structure, likely increasing polarity .
  • Substituent Effects : The tert-butyl group in the target compound enhances steric hindrance and lipophilicity compared to smaller esters (e.g., methyl or ethyl), which may improve membrane permeability but reduce aqueous solubility.

Biological Activity

6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate (CAS Number: 107474-66-8) is a complex organic compound notable for its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly in antiviral applications.

Chemical Structure and Properties

The compound features a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C17H20N2O4C_{17}H_{20}N_{2}O_{4}, with a molecular weight of approximately 316.35 g/mol. The structural characteristics are crucial for understanding its interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, a series of indole-containing inhibitors demonstrated significant activity against viral proteases from Zika virus (ZIKV), dengue virus (DENV), and West Nile virus (WNV). These studies revealed that modifications in the structure could lead to enhanced inhibitory effects.

Key Findings:

  • Inhibition of Viral Proteases : Compounds related to this class exhibited IC50 values ranging from 0.39 µM to 11 µM against ZVpro, indicating strong antiviral activity .
  • Structure-Activity Relationship (SAR) : Variations in substituents at specific positions on the indole ring significantly affected the potency of the compounds. For example, moving a carboxamide group from position 3 to position 2 increased activity dramatically .
CompoundIC50 (µM)Comments
Compound 14.5Inhibitor of ZVpro
Compound 211Inhibitor of ZVpro
Compound 81.3Enhanced activity with optimal substitution
Compound 290.39Most active compound in series

The proposed mechanism involves the inhibition of viral proteases essential for viral replication. The presence of specific functional groups in the compound enhances binding affinity to these enzymes, thereby blocking their activity.

Case Studies

  • Zika Virus Study : A study focused on the antiviral efficacy of various indole derivatives found that compounds similar to this compound inhibited ZVpro effectively in vitro and in vivo models .
    • Methodology : The study utilized cell culture assays to evaluate the antiviral activity and determined IC50 values through dose-response curves.
    • Results : Compounds exhibited a range of activities with some achieving sub-micromolar IC50 values.
  • Dengue Virus Research : Another investigation into the SAR of related compounds indicated that modifications leading to increased hydrophobicity improved inhibitory effects against DENV proteases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate, and what reagents are critical for its multi-step preparation?

The compound can be synthesized via a multi-step approach involving cyclization and functional group protection. For example, analogous pyrroloindole derivatives are prepared using POCl₃ as a solvent and reagent under reflux conditions, followed by recrystallization from ethanol to obtain pure crystalline products . Chiral ligands (e.g., 9-octyl-9-borabicyclo[3.3.1]nonane) and tert-butoxycarbonyl (Boc) protection strategies are critical for stereochemical control, as seen in prenylation reactions of tryptophan derivatives . Key reagents include tert-butyl esters for carboxylate protection and transition-metal catalysts for regioselective bond formation.

Q. Which spectroscopic and analytical methods are essential for characterizing this compound’s purity and structural integrity?

A combination of ¹H/¹³C NMR (to confirm hydrogen/carbon environments and stereochemistry), IR spectroscopy (to identify functional groups like esters and amines), and high-resolution mass spectrometry (HRMS) is mandatory. For example, HRMS with electrospray ionization (ESI) ensures accurate molecular weight validation (e.g., <1 ppm error), as demonstrated in structurally related imidazo-pyridine dicarboxylates . X-ray crystallography can resolve ambiguous stereochemistry, particularly for bicyclic systems, by analyzing torsion angles and hydrogen-bonding networks .

Q. What safety protocols must be followed when handling this compound in laboratory settings?

Critical precautions include:

  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of tert-butyl esters .
  • Handling : Use fume hoods, nitrile gloves, and eye protection due to potential irritancy (skin/eye contact risks) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste channels to avoid aquatic toxicity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity in the synthesis of this compound?

Employ statistical Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For instance, fractional factorial designs minimize experimental runs while identifying critical factors (e.g., POCl₃ stoichiometry in cyclization steps) . Computational reaction path searches (e.g., density functional theory) can predict transition states and guide solvent selection, as demonstrated in ICReDD’s quantum chemical workflows . Real-time reaction monitoring via in-situ FTIR or Raman spectroscopy helps detect intermediates and adjust conditions dynamically.

Q. How should discrepancies in spectral data (e.g., NMR shifts or HRMS m/z values) be resolved during structural validation?

  • NMR conflicts : Compare experimental shifts with computed chemical shifts (using software like ACD/Labs or Gaussian) or reference analogous compounds (e.g., tetrahydroimidazo-pyridines with similar substituents) .
  • HRMS anomalies : Recalibrate instrumentation using standard references (e.g., sodium formate clusters) and verify ionization efficiency (e.g., ESI vs. APCI) .
  • Stereochemical ambiguity : Perform NOESY/ROESY experiments or chiral HPLC to distinguish enantiomers, as seen in prenylated indole alkaloids .

Q. What computational strategies are effective in predicting the reactivity and stability of this compound under varying experimental conditions?

  • Reactivity prediction : Use molecular dynamics (MD) simulations to model solvation effects and transition-state geometries. For example, ICReDD integrates quantum mechanics/molecular mechanics (QM/MM) to simulate reaction pathways in polar aprotic solvents .
  • Stability assessment : Calculate bond dissociation energies (BDEs) for labile groups (e.g., tert-butyl esters) and simulate degradation pathways under thermal stress using software like Gaussian or ORCA.

Q. How can researchers design experiments to explore the compound’s potential bioactivity or catalytic applications?

  • Bioactivity screening : Use fragment-based drug discovery (FBDD) by coupling the compound to fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinities .
  • Catalytic studies : Immobilize the compound on solid supports (e.g., silica nanoparticles) and test its efficacy in asymmetric catalysis, leveraging its chiral pyrroloindole core .

Q. Methodological Considerations for Data Contradictions

Q. What steps should be taken when experimental yields conflict with theoretical calculations?

  • Verify reagent purity and moisture content (e.g., POCl₃ hydrolyzes readily, affecting cyclization efficiency) .
  • Re-examine stoichiometry using quantitative NMR (qNMR) or gravimetric analysis.
  • Re-run simulations with corrected solvent dielectric constants or explicit solvation models .

Q. How can researchers address inconsistencies between crystallographic data and spectroscopic results?

  • Confirm crystal packing effects (e.g., hydrogen bonds may alter conformations versus solution-state NMR) .
  • Reanalyze XRD data for twinning or disorder, and cross-validate with DFT-optimized structures .

Properties

IUPAC Name

6-O-tert-butyl 2-O-methyl 7,8-dihydro-3H-pyrrolo[3,2-e]indole-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(21)19-8-7-10-11-9-13(15(20)22-4)18-12(11)5-6-14(10)19/h5-6,9,18H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZUMQMOWWRMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC3=C2C=C(N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3 (15 mg, 0.014 mmol) in DMF (2 mL) was treated with 5% piperidine in DMF (2 mL) and the reaction mixture was stirred for 10 min at 25° C. The crude product was precipitated with diethyl ether and used for the next step without further purification. The crude product was dissolved in DMF (3 mL) followed by the addition of 4 (25 mg, 0.025 mmol) in DMF (2 mL) and DIEA (20 uL). The reaction mixture was stirred for 2 hrs at room temperature. TFA was added to the reaction mixture and the reaction mixture was stirred at room temperature for 45 min to yield compound 5 as indicated by analytical HPLC. Crude product was purified by Prep HPLC (SymmetrPrep C18, 7 μm, 19×150 mm column), eluted at 10 ml/min (0.01% TFA in water/acetonitrile) with a gradient: 10% acetonitrile in 5 min, 10% to 50% acetonitrile in 15 min, maintaining 50% acetonitrile in 5 min, 50% to 100% acetonitrile in 5 min, to obtain 5 (3 mg, 94%). MS: (MH)+ 889.
Name
3
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 μL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

210 mg (0.63 mMol) of 2 was treated with an HBr-ethyl acetate solution for 30 minutes. The solvent was evaporated and the resulting salt 3 was dried under high vacuum. The 0.63 mmol of 3 prepared above was reacted with 210 mg (0.69 mMol) of 4 in 10 mL of DMF in the presence of 133 mg (0.69 mMol) of EDC for 2 hours. The solvent was evaporated and the crude purified over silica. To give 160 mg of 5 (47.6% yield). M+1=518
Name
2
Quantity
210 mg
Type
reactant
Reaction Step One
Name
HBr ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3
Quantity
0.63 mmol
Type
reactant
Reaction Step Two
Name
Quantity
210 mg
Type
reactant
Reaction Step Three
Name
Quantity
133 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
47.6%

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